molecular formula C6H3BrFNO2 B1266112 3-Bromo-4-fluoronitrobenzene CAS No. 701-45-1

3-Bromo-4-fluoronitrobenzene

Cat. No. B1266112
Key on ui cas rn: 701-45-1
M. Wt: 220 g/mol
InChI Key: FAWMTDSAMOCUAR-UHFFFAOYSA-N
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Patent
US07563900B2

Procedure details

In a 20 L 4-necked RB flask, fitted with a mechanical stirrer, reflux condenser, add DM water (550 ml), conc. Sulphuric acid (6.2 L, 113 M), 4-fluronitrobenzene(1.0 kg, 7.09 M) at 25-35° C. under stirring. The reaction mixture was cooled to 10° C. and bromine (1.13 kg, 7.06 M) was added to reaction mixture under stirring. The reaction mixture was brought to temp. 25-35° C., silver sulfate (1.1 kg, ˜3.53 M) was added in one portion to the reaction mixture at 25-35° C. and maintained for 30-32 h under stirring. Monitor the progress of the reaction by GC and after ascertaining completion, the reaction mixture was poured slowly into ice cold water (12 L) and dichloromethane (12 L) mixture. Filter the insoluble and wash the inorganic with dichloromethane (2 L). Combine the organic layer, wash with 10% sodium bicarbonate (3 L), water (5 L). The dichloromethane layer was distilled below 40° C. under vacuum and add n-Hexane (4.5 L) to the residue. The resulting mass was stirred at 25-35° C. for 4-5 hr, filter the product and dried in vacuum oven below 35° C. till LOD reaches <1%. The dried product appears as white lustrous crystalline solid, weighs about 1.1-1.2 kg, yield 70-77%, purity 97-98% by HPLC, m.p. 56-58° C. The structure assigned to the product is in agreement with spectral data.
Name
Quantity
550 mL
Type
reactant
Reaction Step One
Quantity
6.2 L
Type
reactant
Reaction Step One
Quantity
1 kg
Type
reactant
Reaction Step One
Quantity
1.13 kg
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
12 L
Type
reactant
Reaction Step Three
Quantity
12 L
Type
solvent
Reaction Step Three
Quantity
1.1 kg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
O.S(=O)(=O)(O)O.[F:7][C:8]1[CH:13]=[CH:12][C:11]([N+:14]([O-:16])=[O:15])=[CH:10][CH:9]=1.[Br:17]Br>S([O-])([O-])(=O)=O.[Ag+2].ClCCl>[Br:17][C:9]1[CH:10]=[C:11]([N+:14]([O-:16])=[O:15])[CH:12]=[CH:13][C:8]=1[F:7] |f:4.5|

Inputs

Step One
Name
Quantity
550 mL
Type
reactant
Smiles
O
Name
Quantity
6.2 L
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
1 kg
Type
reactant
Smiles
FC1=CC=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
1.13 kg
Type
reactant
Smiles
BrBr
Step Three
Name
ice
Quantity
12 L
Type
reactant
Smiles
Name
Quantity
12 L
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
1.1 kg
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Ag+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 20 L 4-necked RB flask, fitted with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
STIRRING
Type
STIRRING
Details
under stirring
TEMPERATURE
Type
TEMPERATURE
Details
maintained for 30-32 h
Duration
31 (± 1) h
STIRRING
Type
STIRRING
Details
under stirring
CUSTOM
Type
CUSTOM
Details
Monitor the progress of the reaction by GC
FILTRATION
Type
FILTRATION
Details
Filter the insoluble and
WASH
Type
WASH
Details
wash the inorganic with dichloromethane (2 L)
WASH
Type
WASH
Details
Combine the organic layer, wash with 10% sodium bicarbonate (3 L), water (5 L)
DISTILLATION
Type
DISTILLATION
Details
The dichloromethane layer was distilled below 40° C. under vacuum
ADDITION
Type
ADDITION
Details
add n-Hexane (4.5 L) to the residue
STIRRING
Type
STIRRING
Details
The resulting mass was stirred at 25-35° C. for 4-5 hr
Duration
4.5 (± 0.5) h
FILTRATION
Type
FILTRATION
Details
filter the product
CUSTOM
Type
CUSTOM
Details
dried in vacuum oven below 35° C. till LOD

Outcomes

Product
Name
Type
Smiles
BrC1=C(C=CC(=C1)[N+](=O)[O-])F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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